3-(5-Bromopyrimidin-2-yl)propan-1-amine

Conformational analysis Structure-activity relationship Molecular docking

This advanced heteroaromatic building block features a 5-bromo handle for Suzuki/Heck couplings and a terminal primary amine for amidation or reductive amination. Its linear 3-aminopropyl chain (rotatable bonds = 3) offers greater conformational flexibility than branched isomers, optimizing binding pocket accommodation in kinase ATP sites. Ideal for fragment-based drug discovery, PROTAC synthesis, and SAR studies. Supplied at 95% purity for reliable research outcomes.

Molecular Formula C7H10BrN3
Molecular Weight 216.08 g/mol
Cat. No. B13263310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromopyrimidin-2-yl)propan-1-amine
Molecular FormulaC7H10BrN3
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CCCN)Br
InChIInChI=1S/C7H10BrN3/c8-6-4-10-7(11-5-6)2-1-3-9/h4-5H,1-3,9H2
InChIKeyOUMZOSVQTYIGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Bromopyrimidin-2-yl)propan-1-amine: Structural Profile and Procurement Relevance


3-(5-Bromopyrimidin-2-yl)propan-1-amine (CAS 1340238-15-4, MF C₇H₁₀BrN₃, MW 216.08 g/mol) is a heteroaromatic building block comprising a pyrimidine core with a bromine atom at the 5-position and a linear 3-aminopropyl chain at the 2-position [1]. The 5-bromo substituent provides a versatile cross‑coupling handle for Suzuki, Heck, and Sonogashira reactions, while the terminal primary amine enables amide bond formation, reductive amination, or urea synthesis [2]. The compound is primarily utilized as an advanced intermediate in medicinal chemistry programs targeting kinase inhibition and in the construction of more complex heterocyclic scaffolds [3].

3-(5-Bromopyrimidin-2-yl)propan-1-amine: Why In‑Class Compounds Cannot Be Freely Interchanged


Although multiple bromopyrimidine‑propanamine isomers share the same molecular formula (C₇H₁₀BrN₃) and molecular weight (216.08 g/mol), their structural variations produce distinct physicochemical and conformational profiles that directly impact synthetic utility and potential biological engagement. The linear 3‑aminopropyl chain of 3‑(5‑bromopyrimidin‑2‑yl)propan‑1‑amine imparts greater conformational flexibility (rotatable bond count = 3) than its branched or regioisomeric counterparts (rotatable bond count = 2), which can alter binding pocket accommodation in kinase ATP sites and influence reaction kinetics in cross‑coupling steps [1]. Substituting a different isomer or a 5‑chloro/5‑iodo analog without validating the intended reaction outcome or target engagement introduces quantifiable risk of synthetic failure or misleading structure–activity relationship (SAR) conclusions.

3-(5-Bromopyrimidin-2-yl)propan-1-amine: Differentiated Performance Evidence for Scientific Selection


Conformational Flexibility Advantage Over Positional Isomers

3-(5-Bromopyrimidin-2-yl)propan-1-amine possesses three rotatable bonds (C–C single bonds in the aminopropyl chain), compared to only two rotatable bonds in the positional isomers 2-(5-bromopyrimidin-2-yl)propan-1-amine, 1-(5-bromopyrimidin-2-yl)propan-1-amine, and 1-(5-bromopyrimidin-2-yl)propan-2-amine [1][2][3][4]. The additional rotational degree of freedom increases the number of accessible low‑energy conformers, which can be critical for optimizing ligand–protein contacts in flexible binding pockets or for facilitating productive transition states in intramolecular reactions.

Conformational analysis Structure-activity relationship Molecular docking

Lipophilicity Differentiation from Regioisomeric Analogs

The computed lipophilicity (XLogP3‑AA) of 3-(5-bromopyrimidin-2-yl)propan-1-amine is 0.6, which is lower than the 0.7 value observed for 1-(5-bromopyrimidin-2-yl)propan-1-amine and 1-(5-bromopyrimidin-2-yl)propan-2-amine [1][2][3]. This difference reflects the distinct spatial arrangement of the primary amine relative to the pyrimidine ring and may translate into measurable variation in aqueous solubility and passive membrane permeability.

Lipophilicity ADME prediction LogP

5‑Bromo Substituent Enables Orthogonal Cross‑Coupling Reactivity

The 5‑bromopyrimidine moiety serves as an efficient electrophilic partner in palladium‑catalyzed cross‑coupling reactions. Literature precedent demonstrates that 5‑bromopyrimidine derivatives undergo Suzuki–Miyaura coupling with heteroarylboronic acids using Pd(PPh₃)₂Cl₂ and Na₂CO₃ in 1,4‑dioxane at 95 °C, yielding heteroarylpyrimidines in useful yields [1]. In contrast, 5‑chloro analogs often require harsher conditions or specialized catalysts, while 5‑iodo analogs, though more reactive, may suffer from stability issues and higher cost. The 5‑bromo substituent offers a balanced reactivity profile for sequential functionalization.

Cross-coupling Suzuki–Miyaura Medicinal chemistry synthesis

Primary Amine Functionality Enables Diverse Derivatization Pathways

The terminal primary amine of 3-(5-bromopyrimidin-2-yl)propan-1-amine is a versatile nucleophile that can participate in amide bond formation (with carboxylic acids or activated esters), reductive amination (with aldehydes/ketones), sulfonamide synthesis, and urea formation [1]. This contrasts with N‑substituted pyrimidine‑2‑amines (e.g., N‑methyl or N‑cyclopropyl analogs), which lack the free primary amine handle. In kinase inhibitor design, the primary amine can be used to attach solubility‑enhancing groups or to engage in hydrogen‑bonding interactions with protein backbone residues.

Amine derivatization Amide coupling Reductive amination

Minimum Purity Specification of 95% (HPLC) for Reproducible Research

Commercially supplied 3-(5-bromopyrimidin-2-yl)propan-1-amine is routinely provided with a minimum purity specification of 95% as determined by HPLC . This threshold meets or exceeds the typical purity requirement for building blocks used in early‑stage medicinal chemistry and parallel library synthesis. Lower‑purity material (e.g., 90%) may contain impurities that interfere with sensitive cross‑coupling reactions or generate confounding biological assay artifacts.

Quality control Reproducibility Procurement specification

Long‑Term Storage Stability Under Ambient Conditions

According to vendor technical documentation, 3-(5-bromopyrimidin-2-yl)propan-1-amine is stable when stored long‑term in a cool, dry place and is classified as non‑hazardous for DOT/IATA transport . This contrasts with certain bromopyrimidine derivatives that require refrigerated storage or are subject to hazmat shipping surcharges. The benign storage profile simplifies laboratory inventory management and reduces associated shipping costs.

Stability Storage Inventory management

3-(5-Bromopyrimidin-2-yl)propan-1-amine: Prioritized Application Scenarios Driven by Quantitative Differentiation


Kinase Inhibitor Fragment Library Expansion via Suzuki–Miyaura Diversification

The balanced reactivity of the 5‑bromo substituent [1] combined with the primary amine handle makes 3-(5-bromopyrimidin-2-yl)propan-1-amine an ideal core for fragment‑based kinase inhibitor programs. Researchers can first functionalize the bromine atom via Suzuki–Miyaura coupling to introduce aryl or heteroaryl diversity, then derivatize the terminal amine to modulate solubility, permeability, or target engagement. The additional rotatable bond relative to isomers provides conformational flexibility that may improve ligand‑protein complementarity in the ATP binding site.

SAR Exploration of 2‑Aminopropyl Pyrimidine Kinase Binders

When investigating structure–activity relationships for pyrimidine‑based kinase inhibitors, the linear 3‑aminopropyl chain of this compound offers distinct conformational sampling compared to the constrained 1‑ or 2‑aminopropyl isomers [1]. The lower computed lipophilicity (XLogP = 0.6) may also confer improved aqueous solubility relative to the 1‑substituted analogs (XLogP = 0.7), potentially enhancing assay performance in biochemical screens.

Synthesis of Bifunctional Probes and PROTAC Building Blocks

The orthogonal reactivity of the 5‑bromo group and the primary amine enables stepwise, chemoselective functionalization. The bromine can be exploited for Pd‑catalyzed cross‑coupling to install a ligand‑binding motif, while the amine can be subsequently acylated or alkylated to attach a linker for E3 ligase recruitment. This dual‑handle architecture is directly relevant to the construction of proteolysis‑targeting chimeras (PROTACs) and other bifunctional molecules.

Reference Standard for Isomer‑Specific Impurity Profiling

Owing to the quantifiable differences in rotatable bond count and XLogP between this compound and its positional isomers [1], 3-(5-bromopyrimidin-2-yl)propan-1-amine can serve as a chromatographic standard for monitoring regioisomeric impurities during the synthesis of related kinase inhibitors. The 95% purity specification further supports its use as a reliable reference material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Bromopyrimidin-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.